![molecular formula C18H18F3NO B2596459 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine CAS No. 400074-01-3](/img/structure/B2596459.png)
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine
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Description
“2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . The compound also features a spiro-adamantyl structure and a benzoxazine ring. Adamantyl groups are known for their high stability and unique spatial configuration, while benzoxazines are a class of heterocyclic compounds that have been widely studied for their interesting properties and potential applications .
Synthesis Analysis
The synthesis of similar spiro-centered bis(benzoxazine) monomers has been reported . These monomers were synthesized using spirobiindane/spirobischroman phenol, different amines (aniline, p-toluidine, and 2-(4-aminophenyl)ethanol), and paraformaldehyde . The exact synthesis method for “2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine” might be different and would likely involve the introduction of the trifluoromethyl group at some stage.
Chemical Reactions Analysis
The chemical reactions involving “2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine” would likely be influenced by the presence of the trifluoromethyl group, the spiro-adamantyl structure, and the benzoxazine ring. The trifluoromethyl group is known to undergo various reactions, including oxidative trifluoromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine” would be influenced by its molecular structure. For example, the trifluoromethyl group could enhance its lipophilicity, while the spiro-adamantyl structure could contribute to its stability .
Scientific Research Applications
Drug Design and Pharmacology
Spirooxindole scaffolds, to which the compound is related, are significant in drug design due to their bioactivity against various diseases. They are known for their antimicrobial, antitumor, antidiabetic, anticonvulsant, antileukemic, local anesthetic, and antiviral activities . The three-dimensional nature of these compounds allows them to fit well into the active sites of enzymes or receptors, making them valuable in creating new therapeutic agents.
Synthesis of Bioactive Compounds
The inherent rigidity and three-dimensional structure of spirocyclic systems like 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine make them suitable precursors for synthesizing various bioactive compounds. These include molecules with potential pharmaceutical activity, such as those found in natural alkaloids .
Development of Nanodiamonds and Diamondoids
Unsaturated adamantane derivatives, which are structurally related to the compound, are used in creating materials based on natural and synthetic nanodiamonds. These materials have applications in scientific and practical fields, potentially leading to the development of new materials with unique properties .
Polymerization Reactions
Adamantane derivatives are involved in polymerization reactions to create thermally stable and high-energy fuels and oils. The compound’s structure could provide a basis for synthesizing monomers that lead to the formation of higher diamond-like bulky polymers .
Neurotropic Activity and Cytotoxicity
Spiro[adamantane-2,3’-isoquinolines], which share a similar spirocyclic structure with the compound, have been evaluated for their neurotropic activity and cytotoxicity. Some derivatives have shown anxiolytic and antitumor activities in vitro, suggesting potential applications in neuroscience and cancer research .
Antimicrobial and Antitumor Properties
The spirooxindole and spiroindole scaffolds, which are closely related to 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine, have a broad spectrum of biological properties. Their antimicrobial and antitumor activities make them attractive targets for the synthesis of new drugs and therapeutic molecules .
properties
IUPAC Name |
2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOOGYFJZYLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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